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Compound of Interest

Compound Name:
5-Bromo-2-

(methylsulphonyl)pyrimidine

Cat. No.: B182152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of

2-amino-5-bromopyrimidine and its derivatives. These compounds are pivotal intermediates in

the development of novel therapeutics, particularly in oncology and neurodegenerative

diseases, owing to their versatile chemical reactivity and significant biological activities.

Introduction
2-Amino-5-bromopyrimidine is a key building block in medicinal chemistry, primarily utilized for

the synthesis of a diverse range of substituted pyrimidine derivatives. The presence of a

bromine atom at the 5-position allows for facile carbon-carbon and carbon-nitrogen bond

formation through various palladium-catalyzed cross-coupling reactions. The amino group at

the 2-position provides a site for further functionalization or can act as a crucial

pharmacophoric feature. Derivatives of this scaffold have been reported as potent inhibitors of

various kinases, modulators of signaling pathways such as Wnt, and as components of

agrochemicals.[1][2][3]
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The general approach for synthesizing 2-amino-5-bromopyrimidine derivatives involves a two-

step process:

Bromination of 2-Aminopyrimidine: The synthesis of the core intermediate, 2-amino-5-

bromopyrimidine.

Derivatization: Introduction of aryl, heteroaryl, or amino moieties at the 5-position via

palladium-catalyzed cross-coupling reactions.

This modular approach allows for the generation of large libraries of compounds for structure-

activity relationship (SAR) studies.

Data Presentation: Synthesis of 2-Amino-5-
bromopyrimidine Derivatives
The following table summarizes the synthesis of various 2-amino-5-bromopyrimidine

derivatives, highlighting the reaction type and corresponding yields.
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Derivative
Starting
Material

Reaction
Type

Reagents
and
Conditions

Yield (%) Reference

2-Amino-5-

bromopyrimid

ine

2-

Aminopyrimid

ine

Bromination

N-

Bromosuccini

mide,

Acetonitrile,

Room Temp.

97% [1]

N-(2,4-

dimethylphen

yl)-4-(pyridin-

3-

yl)pyrimidin-

2-amine

2-Amino-4-

(pyridin-3-

yl)pyrimidine

and 1-bromo-

2,4-

dimethylbenz

ene

Buchwald-

Hartwig

Amination

PdCl₂(PPh₃)₂,

Xantphos,

NaOtBu,

Toluene,

Reflux

35% [4]

N-phenyl-4-

(pyridin-3-

yl)pyrimidin-

2-amine

2-Amino-4-

(pyridin-3-

yl)pyrimidine

and

Bromobenze

ne

Buchwald-

Hartwig

Amination

PdCl₂(PPh₃)₂,

Xantphos,

NaOtBu,

Toluene,

Reflux

82% [4]

4,6-bis(5-

pyrimidyl)pyri

midine

5-

Bromopyrimid

ine and 4,6-

dichloropyrimi

dine

Suzuki

Coupling

Pd(PPh₃)₂Cl₂,

Na₂CO₃, 1,4-

Dioxane, 95

°C

56% [5]

2,4,6-

triphenyl-5-

chloropyrimidi

ne

2,4,5,6-

Tetrachloropy

rimidine and

Phenylboroni

c acid

Suzuki

Coupling

Pd(PPh₃)₂Cl₂,

K₂CO₃,

Dioxane, 100

°C

98% [6]

2,4-diamino-

5-(4-

fluorophenyl)-

2,4-diamino-

5-iodo-6-

(((S)-2,2-

Suzuki

Coupling

Pd(dppf)Cl₂,

K₂CO₃,

85% [7]
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6-((S)-2,3-

dihydroxypro

poxy)pyrimidi

ne

dimethyl-1,3-

dioxolan-4-

yl)methoxy)p

yrimidine and

4-

Fluorophenyl

boronic acid

EtOH/Toluen

e/H₂O, 90 °C

Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine
This protocol describes the bromination of 2-aminopyrimidine using N-bromosuccinimide.

Materials:

2-Aminopyrimidine

N-Bromosuccinimide (NBS)

Acetonitrile

Round-bottom flask

Magnetic stirrer

Ice bath

Procedure:

Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

Cool the solution in an ice bath.

Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

Allow the reaction to stir at room temperature overnight, protected from light.

Remove the solvent under reduced pressure.
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Wash the residue with water and filter to collect the solid product.

Dry the solid in vacuo to obtain 2-amino-5-bromopyrimidine.[1]

Protocol 2: Synthesis of 2-Amino-5-arylpyrimidine
Derivatives via Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling

of 2-amino-5-bromopyrimidine with an arylboronic acid.

Materials:

2-Amino-5-bromopyrimidine

Arylboronic acid (1.1 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Schlenk tube or similar reaction vessel

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a Schlenk tube, add 2-amino-5-bromopyrimidine (1.0 eq), the arylboronic acid (1.1 eq),

the palladium catalyst, and the base.

Evacuate and backfill the tube with an inert gas (repeat three times).

Add the degassed solvent via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

reaction is complete (monitored by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

Filter the mixture through a pad of Celite to remove the catalyst.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography on silica gel.

Protocol 3: Synthesis of N-Aryl-5-bromopyrimidin-2-
amine Derivatives via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig

amination of 2-amino-5-bromopyrimidine with an amine.

Materials:

2-Amino-5-bromopyrimidine

Amine (1.2 eq)

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos, 2-4 mol%)

Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)

Anhydrous solvent (e.g., toluene or dioxane)

Schlenk tube or similar reaction vessel

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand,

and base to a Schlenk tube.
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Add 2-amino-5-bromopyrimidine (1.0 eq) and the amine (1.2 eq).

Add the anhydrous solvent.

Seal the tube and heat the reaction mixture with stirring (typically 80-120 °C) until the starting

material is consumed (monitored by TLC or LC-MS).

Cool the reaction to room temperature and quench with a saturated aqueous solution of

ammonium chloride.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solution and purify the residue by column chromatography.
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Caption: General workflow for the synthesis of 2-amino-5-bromopyrimidine derivatives.
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Caption: Inhibition of the canonical Wnt signaling pathway by 2-aminopyrimidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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